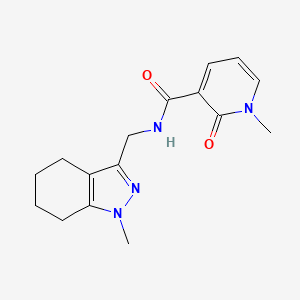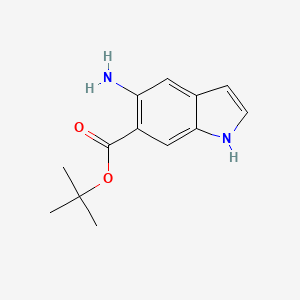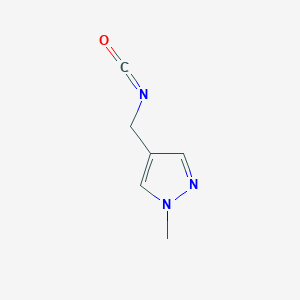![molecular formula C13H13N3O4S B2513781 4-[(3-Aminosulfonylpyridin-2-yl)amino]benzoate de méthyle CAS No. 1774900-81-0](/img/structure/B2513781.png)
4-[(3-Aminosulfonylpyridin-2-yl)amino]benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate, also known as Methyl 4-{[3-(aminosulphanyl)pyridin-2-yl]amino}benzoate or Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate, is a chemical compound with the molecular formula C16H15N3O4S. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
- Le 4-[(3-aminosulfonylpyridin-2-yl)amino]benzoate de méthyle s'est montré prometteur comme agent anticancéreux. Ses caractéristiques structurelles lui permettent d'interagir avec des tyrosine kinases spécifiques, inhibant leur activité. Les chercheurs explorent son potentiel dans le traitement de la leucémie et d'autres tumeurs malignes .
- L'imatinib (commercialisé sous le nom de Gleevec) est un médicament anticancéreux bien connu. Le this compound partage des similitudes structurelles avec l'imatinib. Les scientifiques étudient les dérivés de ce composé afin d'améliorer son efficacité et sa spécificité contre les cellules cancéreuses .
- Certains dérivés du this compound présentent de puissantes activités antifibrotiques. Ces composés pourraient potentiellement être utilisés pour traiter les maladies fibrotiques, telles que la fibrose pulmonaire .
- Les chercheurs utilisent ce composé comme outil dans des études de biologie chimique. Ses interactions avec les cibles cellulaires fournissent des informations sur les processus et les voies biologiques. Par exemple, la compréhension de sa liaison aux tyrosine kinases aide au développement de médicaments .
- La structure cristalline du this compound révèle sa conformation étendue et ses chaînes liées par des liaisons hydrogène. Les études de diffraction des rayons X sur monocristal aident à élucider son arrangement tridimensionnel et ses interactions intermoléculaires .
- Les chimistes explorent des voies synthétiques pour préparer le this compound et des composés apparentés. Ces études contribuent au développement de méthodes efficaces et évolutives pour sa synthèse .
Agents anticancéreux
Dérivés de l'imatinib
Agents antifibrotiques
Recherche en biologie chimique
Cristallographie et études structurales
Chimie synthétique
Mécanisme D'action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, which regulates many aspects of cellular function, including proliferation, differentiation, and survival .
Mode of Action
Similar compounds have been reported to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of tyrosine kinases can disrupt several signaling pathways, leading to the modulation of cellular functions such as cell growth and differentiation .
Result of Action
The inhibition of tyrosine kinases can lead to the disruption of growth factor signaling, potentially affecting cellular proliferation, differentiation, and survival .
Analyse Biochimique
Biochemical Properties
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in sulfonation and methylation processes, which are critical for the metabolism and detoxification of various substances. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it may inhibit sulfonamide enzymes, thereby affecting the sulfonation pathway .
Cellular Effects
The effects of Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival rates. Additionally, it impacts cellular metabolism by interfering with metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of sulfonamide enzymes by forming a covalent bond with the enzyme’s active site. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage or systemic toxicity .
Metabolic Pathways
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate is involved in several metabolic pathways, including those related to sulfonation and methylation. It interacts with enzymes such as sulfotransferases and methyltransferases, which are responsible for the transfer of sulfonate and methyl groups, respectively. These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism and detoxification processes .
Transport and Distribution
Within cells and tissues, Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of the compound can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to affect cellular metabolism. The precise localization can determine the specific biochemical and physiological effects of the compound .
Propriétés
IUPAC Name |
methyl 4-[(3-sulfamoylpyridin-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13(17)9-4-6-10(7-5-9)16-12-11(21(14,18)19)3-2-8-15-12/h2-8H,1H3,(H,15,16)(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUDBRFFYIJYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)
![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)

![[4-(3-Methoxypropyl)phenyl]boronic acid](/img/structure/B2513709.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate](/img/structure/B2513710.png)



![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2513714.png)



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chlorobenzamide](/img/structure/B2513720.png)